1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
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Overview
Description
1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a heterocyclic compound that features a pyrazole ring fused with pyridine and thiophene moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)ethan-1-one: This compound features a pyridine ring but lacks the pyrazole and thiophene moieties.
1-(Thiophen-2-yl)ethan-1-one: This compound contains a thiophene ring but does not have the pyridine and pyrazole components.
2-Bromo-1-(thiophen-2-yl)ethan-1-one: This compound includes a bromine atom and a thiophene ring but lacks the pyridine and pyrazole structures.
The uniqueness of this compound lies in its combination of pyridine, thiophene, and pyrazole rings, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
CAS No. |
89566-96-1 |
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Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
1-(5-pyridin-4-yl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)ethanone |
InChI |
InChI=1S/C14H13N3OS/c1-10(18)17-13(14-3-2-8-19-14)9-12(16-17)11-4-6-15-7-5-11/h2-8,13H,9H2,1H3 |
InChI Key |
VRWBTZPPSYGRKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=NC=C2)C3=CC=CS3 |
Origin of Product |
United States |
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